molecular formula C15H18ClN3O2 B7703642 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide

Cat. No. B7703642
M. Wt: 307.77 g/mol
InChI Key: CKNPRNGGWIZSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide, also known as PNB-0408, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PNB-0408 belongs to the class of oxadiazole compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in inflammation and cell proliferation, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and mitogen-activated protein kinase (MAPK). This compound has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity and is well-tolerated in animal models. However, the limitations of this compound include its limited solubility in water and its relatively short half-life in vivo.

Future Directions

There are several future directions for research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide. One potential area of investigation is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research could be the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease models.

Synthesis Methods

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with propylamine, followed by cyclization with hydrazine hydrate and acetic anhydride. The resulting compound is then subjected to reaction with 2-amino-5-chlorobenzoic acid and propionic anhydride to yield this compound.

Scientific Research Applications

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has been extensively studied for its potential therapeutic applications. In a recent study, this compound was found to exhibit potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines in macrophages. The compound was also found to have antitumor properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-2-10-17-13(20)8-5-9-14-18-15(19-21-14)11-6-3-4-7-12(11)16/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNPRNGGWIZSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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